molecular formula C14H17NO4 B5715537 ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B5715537
M. Wt: 263.29 g/mol
InChI Key: JGOOHXYNYXTIPI-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their significant biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a hydroxyethyl group, a hydroxy group, and an ethyl ester group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the hydroxyethyl, hydroxy, and ethyl ester groups.

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent. The hydroxy group can be introduced via hydroxylation reactions, and the ethyl ester group can be introduced through esterification reactions using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols from the ester group.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and hydroxyethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    5-hydroxyindole-3-acetic acid: A metabolite of serotonin with different functional groups and biological activities.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Properties

IUPAC Name

ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-19-14(18)13-9(2)15(6-7-16)12-5-4-10(17)8-11(12)13/h4-5,8,16-17H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOOHXYNYXTIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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